Fmoc-D-Abu-OH
Description
Chemical Identity: Fmoc-D-Abu-OH (N-Fluorenylmethoxycarbonyl-D-2-aminobutyric acid) is a chiral, Fmoc-protected amino acid derivative with the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.4 g/mol . Its CAS number is 170642-27-0, and it is characterized by a (2R)-configuration at the α-carbon.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928889 | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135112-27-5 | |
| Record name | 2-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fmoc Protection of D-α-Aminobutyric Acid
The most straightforward route involves introducing the Fmoc group to commercially available D-α-aminobutyric acid (D-Abu). The reaction typically proceeds via nucleophilic acyl substitution under mildly basic conditions:
-
Reaction Scheme :
-
Conditions :
-
Solvent: Dioxane/water (1:1) or acetone/water
-
Base: 10% sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH)
-
Temperature: 0–4°C to minimize racemization
-
Reaction Time: 2–4 hours
-
-
Workup :
Acidification to pH 2–3 with HCl precipitates the product, which is filtered and washed with cold water.
Yield : 60–75% (crude), increasing to 85–90% after purification.
Asymmetric Synthesis from Chiral Precursors
For laboratories without access to D-Abu, asymmetric synthesis routes may be employed:
Enzymatic Resolution of Racemic Abu
Racemic α-aminobutyric acid is treated with acylase I to hydrolyze the L-enantiomer selectively, leaving D-Abu untouched. Subsequent Fmoc protection follows the method above.
Evans’ Oxazolidinone Auxiliary Method
A chiral oxazolidinone auxiliary directs stereoselective alkylation to construct the D-Abu backbone:
-
Alkylation :
-
Hydrolysis :
The auxiliary is cleaved with LiOH/H₂O₂ to yield D-Abu, followed by Fmoc protection.
Yield : 50–65% over three steps.
Critical Optimization Strategies
Racemization Control
The D-configuration is prone to epimerization under basic or high-temperature conditions. Key mitigations include:
Coupling Reagent Selection
While this compound is typically purchased for SPPS, in-situ activation during peptide synthesis requires careful reagent selection. HATU/DIPEA systems show higher efficiency and lower racemization risk compared to EDCI/HOBt.
Purification and Characterization
Chromatographic Purification
Analytical Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| [α]²⁵D | +12.5° (c = 1, DMF) | Polarimetry |
| ¹H NMR (CDCl₃) | δ 7.75 (d, 2H, Fmoc), 4.4 (m, 1H, α-CH) | 400 MHz |
| LC-MS Purity | ≥98% | ESI-MS |
Challenges and Troubleshooting
Low Coupling Efficiency in SPPS
As observed with analogous Fmoc-Dab(Mtt)-OH, steric hindrance from the Fmoc group and Abu’s side chain can reduce coupling efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Abu-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: HBTU, along with bases like N-methylmorpholine (NMM), is used for peptide bond formation.
Major Products Formed:
Scientific Research Applications
Chemistry: Fmoc-D-Abu-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in SPPS .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient and scalable production of therapeutic peptides .
Mechanism of Action
The primary mechanism of action of Fmoc-D-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
Table 1: Key Properties of this compound and Analogues
Reactivity and Epimerization Risks
- This compound : Exhibits significant epimerization risk during coupling with HATU/DIPEA , converting to the L-configuration. This is attributed to its shorter side chain (butyl group), which offers less steric hindrance compared to bulkier residues like Val or Ile .
- Fmoc-D-Ala-OH : Minimal epimerization due to its compact methyl side chain, making it more stable under standard SPPS conditions .
- Fmoc-Aib-OH : Contains a gem-dimethyl group, which prevents epimerization entirely by rigidifying the α-carbon .
Coupling Efficiency and Reagent Compatibility
- This compound : Requires DIC/ClHOBt for efficient coupling, achieving ~90% yield in zelkovamycin analog synthesis. However, HATU/DIPEA led to undesired epimerization .
- Fmoc-L-Dab(Alloc)-OH : Utilizes HBTU/HOBt/DIEA for coupling to Wang resin with >90% efficiency, leveraging its dual protection (Fmoc and Alloc) for orthogonal deprotection .
Solubility and Handling
- This compound : Unique solubility in aqueous acetic acid , advantageous for hydrophilic peptide segments .
- Fmoc-D-Ile-OH: Limited aqueous solubility but highly soluble in DMF/DCM, suitable for hydrophobic environments .
- Fmoc-Glu-OH : Requires basic conditions (e.g., NMP with DIEA) for solubility due to its acidic side chain .
Critical Research Findings
Epimerization in Zelkovamycin Synthesis :
During the synthesis of heptapeptide 12 , this compound epimerized to L-Abu under HATU/DIPEA conditions, as confirmed by ¹³C NMR (Δδ = 1 at C-32). This highlights the need for optimized coupling protocols for Abu-containing peptides .
Quality Control Methods :
Reverse-phase HPLC (Chiral MX(2)-RH column) effectively separates Fmoc-D/L-Abu-OH isomers, with a detection limit of 0.049 µg/mL , ensuring high-purity batches .
Biological Activity
Fmoc-D-Abu-OH (Fluorenylmethyloxycarbonyl-D-α-aminobutyric acid) is a non-canonical amino acid that has garnered interest in peptide synthesis and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its applications in peptide synthesis, antibacterial properties, and potential therapeutic roles.
Structure and Properties
This compound is characterized by the presence of a D-α-aminobutyric acid backbone, which contributes to its distinct stereochemistry compared to its L-isomer. The Fmoc group serves as a protective moiety during solid-phase peptide synthesis (SPPS), facilitating the incorporation of D-Abu into peptides while preventing unwanted side reactions.
Applications in Peptide Synthesis
The incorporation of this compound in peptide synthesis has been extensively studied. It allows for the creation of peptides with modified properties, such as increased resistance to enzymatic degradation. The use of D-amino acids like D-Abu can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications.
Table 1: Comparison of Peptides Synthesized with this compound
| Peptide | Composition | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Peptide A | This compound, Fmoc-Gly-OH | Anticancer | >50 |
| Peptide B | This compound, Fmoc-Trp-OH | Antibacterial | 1.6 |
| Peptide C | Fmoc-L-Ala-OH, this compound | Antimicrobial | 4.0 |
Anticancer Activity
Recent studies have evaluated the anticancer activity of peptides incorporating this compound. For instance, a heptapeptide synthesized using this amino acid showed limited activity against Huh-7 liver cancer cells, with an IC50 value greater than 50 μM, indicating that modifications may be necessary to enhance its efficacy .
Antibacterial Properties
This compound has demonstrated significant antibacterial properties in various studies. It was found to exhibit potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 1.6 μM . The presence of D-Abu in peptide structures has been linked to enhanced antibacterial effects compared to peptides lacking this residue.
Case Studies
- Case Study on Antibacterial Efficacy : A study investigated the antibacterial activity of several peptide analogues containing this compound. The results indicated that peptides incorporating D-Abu significantly outperformed those with L-Ala in terms of MIC values against MRSA strains .
- Case Study on Enzymatic Stability : Another research focused on the stability of peptides containing D-amino acids, including D-Abu. The findings suggested that these peptides exhibited increased resistance to proteolytic enzymes, which could be advantageous for therapeutic applications where prolonged action is desired .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and stereochemistry of amino acids like D-Abu play crucial roles in determining the biological activity of synthesized peptides. Modifications involving D-Abu have been shown to influence binding affinities at various receptors, enhancing both stability and biological function .
Q & A
Q. What are the standard protocols for synthesizing Fmoc-D-Abu-OH using Fmoc-SPPS?
this compound is typically synthesized via Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). The process involves coupling the Fmoc-protected amino acid to a resin-bound peptide chain using activation reagents like HBTU or DIC/Oxyma. Deprotection is achieved with 20% piperidine in DMF, followed by neutralization and iterative coupling cycles. Critical steps include monitoring coupling efficiency via Kaiser tests and final cleavage using TFA-based cocktails to release the peptide .
| Parameter | Details |
|---|---|
| Activation Reagent | HBTU, DIC/Oxyma |
| Deprotection Agent | 20% piperidine in DMF |
| Cleavage Cocktail | TFA:Water:TIS (95:2.5:2.5) |
| Purity Analysis | HPLC (C18 column), LC-MS |
Q. How does the solubility profile of this compound influence its application in peptide synthesis?
this compound exhibits limited solubility in aqueous solutions but dissolves readily in polar aprotic solvents like DMF, DMSO, and dichloromethane. This property necessitates the use of DMF as the primary solvent in SPPS to ensure efficient coupling. Pre-dissolving the compound in DMF (0.1–0.3 M) before activation minimizes aggregation and incomplete reactions .
Q. What storage conditions are recommended to preserve the stability of this compound?
For long-term stability, store this compound as a lyophilized powder at -20°C in a desiccated environment. Solutions in DMSO should be aliquoted and stored at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent decomposition .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Steric hindrance in branched or cyclic peptides often reduces coupling efficiency. Strategies include:
- Double coupling : Perform two sequential couplings with fresh reagents.
- Microwave-assisted synthesis : Enhances reaction kinetics at elevated temperatures (50–60°C).
- Pseudoproline dipeptides : Reduce backbone rigidity to improve accessibility . Post-synthesis, validate incorporation via LC-MS and Edman degradation .
Q. What analytical approaches resolve contradictions in NMR data for this compound derivatives?
Discrepancies in NMR spectra (e.g., unexpected peaks or shifts) may arise from residual solvents, diastereomers, or incomplete deprotection. Mitigation steps:
Q. How does orthogonal protection of this compound facilitate synthesis of branched peptide architectures?
Orthogonal protecting groups (e.g., Alloc, Dnp) on side chains enable selective deprotection during SPPS. For example:
- Alloc groups : Removed with Pd(PPh₃)₄ to expose reactive sites for conjugation.
- Dnp groups : Cleaved under mild thiolysis conditions (2-mercaptoethanol) without disturbing the Fmoc backbone. This strategy is critical for synthesizing glycopeptides or PEGylated derivatives .
| Orthogonal Group | Cleavage Conditions | Application Example |
|---|---|---|
| Alloc | Pd(PPh₃)₄, CHCl₃:AcOH:NMM (37:2:1) | Branched peptide ligation |
| Dnp | 2-mercaptoethanol, pH 8.5 | Site-specific fluorophore tagging |
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
